2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound featuring a quinazolinone core, a pyrrolidinone moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinone core One common method is the condensation of anthranilic acid with an appropriate amine under acidic conditions to form the dihydroquinazolinone derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry techniques to ensure consistent product quality and yield. Additionally, green chemistry principles could be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinazolinone core can be oxidized to form quinazolin-4-one derivatives.
Reduction: : Reduction reactions can be used to modify the pyrrolidinone group.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinazolin-4-one derivatives.
Reduction: : Reduced pyrrolidinone derivatives.
Substitution: : Various substituted acetamide derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been studied for potential therapeutic uses.
Medicine: : It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The quinazolinone core is known to bind to various enzymes and receptors, leading to biological effects. The exact mechanism may involve inhibition of certain signaling pathways or modulation of enzyme activity.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include other quinazolinone derivatives, which are known for their diverse biological activities. the presence of the pyrrolidinone group and the specific substitution pattern sets this compound apart.
List of Similar Compounds
Quinazolin-4-one derivatives
Pyrrolidinone derivatives
Acetamide derivatives
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-18(12-24-13-23-17-5-2-1-4-16(17)20(24)28)22-10-14-8-15(11-21-9-14)25-7-3-6-19(25)27/h1-2,4-5,8-9,11,13H,3,6-7,10,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNIMHCSAOCTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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